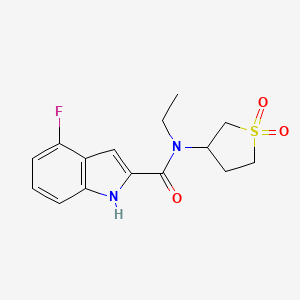
N-(2,6-dimethylphenyl)-2-pyridin-3-yloxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylphenyl)-2-pyridin-3-yloxyacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly referred to as DPA-714 and is a member of the pyridinecarboxamide family. DPA-714 is known for its ability to bind to the translocator protein (TSPO), which is found in the outer mitochondrial membrane of cells.
作用機序
DPA-714 binds to the N-(2,6-dimethylphenyl)-2-pyridin-3-yloxyacetamide, which is found in the outer mitochondrial membrane of cells. This compound is involved in various cellular processes, including cholesterol transport, apoptosis, and mitochondrial function. The exact mechanism of action of DPA-714 is not fully understood, but it is believed to modulate the activity of this compound, leading to changes in cellular processes.
Biochemical and Physiological Effects
DPA-714 has been shown to have various biochemical and physiological effects. In neuroscience, DPA-714 has been shown to modulate microglial activation, leading to a reduction in neuroinflammation. In cancer research, DPA-714 has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. In immunology, DPA-714 has been shown to modulate the immune response by regulating the production of cytokines.
実験室実験の利点と制限
DPA-714 has several advantages for lab experiments. It is a highly specific ligand for N-(2,6-dimethylphenyl)-2-pyridin-3-yloxyacetamide, allowing for accurate imaging of this compound expression. DPA-714 is also relatively stable and has a long half-life, allowing for extended imaging time. However, there are also limitations to the use of DPA-714 in lab experiments. Its synthesis is complex and requires multiple steps, making it challenging to produce in large quantities. Additionally, DPA-714 has limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
For the study of DPA-714 include further research in imaging microglial activation, cancer research, immunology, and optimization of its synthesis.
合成法
The synthesis of DPA-714 involves a series of chemical reactions that result in the formation of the final product. The first step in the synthesis process involves the reaction of 2,6-dimethylphenylhydrazine with ethyl 3-bromopyruvate to form the intermediate compound, ethyl 2-(2,6-dimethylphenyl) hydrazine-3-carboxylate. The intermediate compound is then reacted with 3-cyanopyridine to form the final product, N-(2,6-dimethylphenyl)-2-pyridin-3-yloxyacetamide.
科学的研究の応用
DPA-714 has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and immunology. In neuroscience, DPA-714 has been used as a positron emission tomography (PET) radioligand to image microglial activation in the brain. Microglial activation is associated with various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. DPA-714 has also been studied for its potential use in cancer research. N-(2,6-dimethylphenyl)-2-pyridin-3-yloxyacetamide expression is upregulated in various cancer cells, and DPA-714 has been shown to inhibit the growth of cancer cells in vitro. In immunology, DPA-714 has been studied for its potential use in modulating the immune response. This compound is expressed on the surface of immune cells, and DPA-714 has been shown to modulate the immune response by regulating the production of cytokines.
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-2-pyridin-3-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-5-3-6-12(2)15(11)17-14(18)10-19-13-7-4-8-16-9-13/h3-9H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIVSHSOCRLIQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-3-methyl-2-[(4-methylpyridine-3-carbonyl)amino]butanoic acid](/img/structure/B6639211.png)
![(2S,3S)-3-methyl-2-[(4-methylpyridine-3-carbonyl)amino]pentanoic acid](/img/structure/B6639212.png)
![(2R)-4-methyl-2-[(4-methylpyridine-3-carbonyl)amino]pentanoic acid](/img/structure/B6639216.png)










